N-Benzoylglycine-2,2-D2
Overview
Description
N-Benzoylglycine-2,2-D2, also known as Glycine-2,2-D2, N-benzoyl-, is a stable isotope-labeled compound. It is a derivative of glycine where the hydrogen atoms at the 2,2 positions are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties .
Mechanism of Action
Target of Action
N-Benzoylglycine-2,2-D2, also known as hippuric acid, is a metabolite of aromatic compounds from food . It is commonly found in urine
Mode of Action
As a deuterated compound, it is often used in research to study reaction mechanisms and metabolic kinetics .
Pharmacokinetics
It is known that hippuric acid, the non-deuterated form of this compound, is commonly found in urine , suggesting that it is excreted by the body through the urinary system.
Action Environment
It is known that the compound is stable if stored under recommended conditions .
Biochemical Analysis
Biochemical Properties
N-Benzoylglycine-2,2-D2 plays a significant role in biochemical reactions, particularly in the metabolism of aromatic compounds. It interacts with various enzymes, including glycine N-benzoyltransferase, which catalyzes the formation of this compound from benzoyl-CoA and glycine . This interaction is crucial for the detoxification of benzoic acid derivatives in the body. Additionally, this compound is involved in the conjugation reactions that facilitate the excretion of toxic substances.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in detoxification pathways, thereby enhancing the cell’s ability to manage oxidative stress . Furthermore, this compound modulates cellular metabolism by participating in the conjugation of benzoic acid, which is then excreted from the body, thus preventing the accumulation of toxic metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for glycine N-benzoyltransferase, leading to the formation of this compound from benzoyl-CoA and glycine . This reaction is essential for the detoxification of benzoic acid derivatives. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its chemical purity should be re-analyzed after three years . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing the cell’s ability to manage oxidative stress and detoxify harmful substances .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance detoxification pathways without causing adverse effects. At high doses, this compound may lead to toxicity and adverse effects, including oxidative stress and cellular damage . It is crucial to determine the optimal dosage to balance its beneficial and harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the glycine conjugation pathway. It interacts with enzymes such as glycine N-benzoyltransferase, which catalyzes the formation of this compound from benzoyl-CoA and glycine . This pathway is essential for the detoxification of benzoic acid derivatives and the excretion of toxic substances from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with glycine transporters that facilitate its uptake into cells, where it can participate in detoxification reactions . The distribution of this compound within tissues is influenced by its binding to proteins that direct its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . The presence of this compound in mitochondria is particularly important for its role in detoxification and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoylglycine-2,2-D2 can be synthesized by acylating glycine with benzoyl chloride in the presence of a base, followed by acidification to form the acid . The reaction typically involves dissolving glycine in a 10% sodium hydroxide solution, adding benzoyl chloride, and shaking the mixture vigorously until the smell of benzoyl chloride is no longer detectable .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of stable isotope-labeled reagents is crucial in this process to obtain the desired deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions
N-Benzoylglycine-2,2-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or amines. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted glycine derivatives. These products are often used in further chemical synthesis and research applications .
Scientific Research Applications
N-Benzoylglycine-2,2-D2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-Benzoylglycine-2,2-D2 include:
N-Benzoylglycine: The non-deuterated form of the compound.
N-Suberylglycine-2,2-D2: Another stable isotope-labeled glycine derivative.
Hippuric acid: A naturally occurring compound in the urine of herbivorous animals.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical and research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
N-(2-amino-1,1-dideuterio-2-oxoethyl)benzamide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.H2O/c10-8(12)6-11-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H2,10,12)(H,11,13);1H2/i6D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANQEERTSLUCTG-GZEMNZGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)N)NC(=O)C1=CC=CC=C1.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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